4-(4-Methoxyphenyl)benzaldehyde
Overview
Description
“4-(4-Methoxyphenyl)benzaldehyde” is a chemical compound with the empirical formula C14H12O2 . It is also known as 4’-Methoxybiphenyl-4-carboxaldehyde .
Molecular Structure Analysis
The molecular weight of “this compound” is 212.24 . The SMILES string representation is COc1ccc(cc1)-c2ccc(C=O)cc2
, which indicates the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring carrying a formyl group.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 103-106 °C . The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 363.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 64.3±0.3 cm3 .
Scientific Research Applications
Solid Phase Organic Synthesis : This compound has been investigated for its use as a linker in solid phase organic synthesis. Reductive amination of these aldehydes attached to resins can produce corresponding secondary amines, which can then be converted into various derivatives like ureas, sulfonamides, aryl amides, and alkyl amides (Swayze, 1997).
Heterocyclic Chemistry : In the field of heterocyclic chemistry, 4-(4-Methoxyphenyl)benzaldehyde is used in the synthesis of complex molecules like thiazolo-quinazoline heterocycles, which are important in medicinal chemistry (Gupta & Chaudhary, 2015).
Regioselective Protection : The compound is involved in the regioselective protection of hydroxyl groups in other benzaldehydes, showcasing its utility in selective synthetic transformations (Plourde & Spaetzel, 2002).
Enantioselective Reactions : It plays a role in enantioselective reactions, crucial for the synthesis of compounds with specific stereochemistry, which is vital in drug development and other areas of chemistry (Zhou, Xu, & Hu, 2012).
Catalytic Reactions : This benzaldehyde derivative is used in catalytic reactions, such as in the arylation and alkenylation of aromatic aldehydes with silanediols, demonstrating its versatility in organic synthesis (Fujii, Koike, Mori, & Osakada, 2002).
Optical Applications : In the field of optics, it is a candidate for second harmonic generation applications, particularly in the ultraviolet and near-infrared wavelength regions, showing its potential in materials science (Singh, Singh, Singh, & Singh, 2001).
Molecular Docking : 4-Methoxybenzaldehyde has been investigated for its interactions in molecular docking studies, which is important for understanding how molecules interact with biological targets (Ghalla, Issaoui, Bardak, & Atac, 2018).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . It is toxic to aquatic life and has long-lasting effects . It’s important to handle “4-(4-Methoxyphenyl)benzaldehyde” with appropriate safety measures, including wearing suitable protective clothing and avoiding ingestion and inhalation .
Properties
IUPAC Name |
4-(4-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTIGLYPLMYHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362754 | |
Record name | 4-(4-Methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52988-34-8 | |
Record name | 4-(4-Methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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